1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(1H)-pyridinone
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Overview
Description
1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(1H)-pyridinone is a compound that features a pyridinone core with a trifluoromethyl group and a chloro substituent on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(1H)-pyridinone typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinamine with a suitable pyridinone derivative under specific conditions. The reaction is often carried out in the presence of a base and a solvent such as ethanol or acetonitrile. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but with optimized parameters for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(1H)-pyridinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridinone compounds .
Scientific Research Applications
1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(1H)-pyridinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridinone derivatives with different substituents on the pyridine ring, such as:
- 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-amino-3-chloro-5-(trifluoromethyl)pyridine
Uniqueness
1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(1H)-pyridinone is unique due to the specific combination of chloro and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O/c12-9-5-7(11(13,14)15)6-16-10(9)17-18-3-1-8(19)2-4-18/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLHZDGXKMMOFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=CC1=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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